Chloromethyl hydrogen carbonate
Overview
Description
Carbonic acid, chloromethanol is a compound that combines the properties of carbonic acid and chloromethanol Carbonic acid is a weak acid formed when carbon dioxide dissolves in water, while chloromethanol is an organic compound containing a chlorine atom attached to a methanol molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonic acid, chloromethanol can be synthesized through several methods:
Direct Chlorination of Methanol: This involves the reaction of methanol with chlorine gas under controlled conditions to produce chloromethanol. The reaction is typically carried out at low temperatures to prevent over-chlorination.
Carbonation of Chloromethanol: Chloromethanol can be reacted with carbon dioxide under high pressure to form carbonic acid, chloromethanol. This process requires a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of carbonic acid, chloromethanol involves the use of large-scale reactors where methanol is chlorinated and then carbonated. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the handling of chlorine gas and high-pressure carbon dioxide.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, chloromethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and hydrochloric acid.
Reduction: Reduction reactions can convert it back to methanol and carbon monoxide.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution Reactions: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
Oxidation: Carbon dioxide and hydrochloric acid.
Reduction: Methanol and carbon monoxide.
Substitution: Various substituted methanol derivatives depending on the nucleophile used.
Scientific Research Applications
Carbonic acid, chloromethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used to study the effects of chlorinated compounds on biological systems.
Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of carbonic acid, chloromethanol involves its ability to undergo various chemical transformations. The chlorine atom in chloromethanol makes it a reactive compound, capable of participating in nucleophilic substitution reactions. The carbonic acid component can dissociate to release carbon dioxide and water, influencing the pH of the environment.
Comparison with Similar Compounds
Similar Compounds
Carbonic Acid: A weak acid formed from carbon dioxide and water.
Chloromethane: A simpler chlorinated methanol derivative.
Methanol: The parent alcohol without the chlorine atom.
Uniqueness
Carbonic acid, chloromethanol is unique due to the combination of properties from both carbonic acid and chloromethanol This dual nature allows it to participate in a wider range of chemical reactions compared to its individual components
Properties
IUPAC Name |
chloromethyl hydrogen carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO3/c3-1-6-2(4)5/h1H2,(H,4,5) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXKRQZNBPENEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901262616 | |
Record name | Methanol, 1-chloro-, 1-(hydrogen carbonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901262616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143588-02-7 | |
Record name | Methanol, 1-chloro-, 1-(hydrogen carbonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143588-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanol, 1-chloro-, 1-(hydrogen carbonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901262616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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